1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene

Lipophilicity Drug Design Physicochemical Properties

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is a poly-substituted benzyl bromide building block with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol. The compound features a bromomethyl group, two fluorine atoms at the 2- and 5-positions, and a methoxy group at the 4-position on the benzene ring.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 873373-81-0
Cat. No. B12951506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene
CAS873373-81-0
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)CBr)F
InChIInChI=1S/C8H7BrF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3
InChIKeyQDZHHAGHCLWYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene (CAS 873373-81-0): Core Physicochemical and Structural Profile


1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is a poly-substituted benzyl bromide building block with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol [1]. The compound features a bromomethyl group, two fluorine atoms at the 2- and 5-positions, and a methoxy group at the 4-position on the benzene ring . This specific substitution pattern imparts unique electronic and steric properties that are critical for downstream synthetic applications, particularly in medicinal chemistry. The compound is commercially available from multiple specialty chemical suppliers, primarily as a research intermediate for organic synthesis .

Why 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene Cannot Be Trivially Replaced by Common Analogs


Generic substitution of 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene with simpler benzyl bromides or regioisomers is not feasible in applications where precise electronic tuning and steric arrangement are paramount. The 2,5-difluoro-4-methoxy substitution pattern is not arbitrary; it is specifically required in the synthesis of certain ALX receptor agonist clinical candidates [1]. Replacing this compound with 2,6-difluoro-4-methoxybenzyl bromide (CAS 94278-68-9) or unsubstituted 4-methoxybenzyl bromide (CAS 2746-25-0) would alter the electron density on the aromatic ring and the geometry of the benzylic position, potentially abolishing downstream biological activity or reducing synthetic yield . The following quantitative evidence sections delineate the specific, measurable differentiators that justify selecting this exact compound over its closest structural neighbors.

Quantitative Differentiation Evidence: 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene vs. Closest Analogs


Lipophilicity (LogP) Benchmarking Against Key Benzyl Bromide Scaffolds

The logP value of 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene is 2.87 . This value is directly comparable to 4-methoxybenzyl bromide (logP = 2.83) and 2,5-difluorobenzyl bromide (logP = 2.7) [1]. The compound's logP is slightly higher than the difluoro analog without the methoxy group, reflecting the combined lipophilic contributions of both fluorine and methoxy substituents. This intermediate logP is critical for optimizing membrane permeability in early-stage drug discovery.

Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Differentiation: 2,5- vs. 2,6-Difluoro Substitution Pattern

The 2,5-difluoro substitution pattern on 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene is distinct from the 2,6-difluoro isomer (CAS 94278-68-9) . While both share the same molecular formula (C8H7BrF2O) and molecular weight (237.04 g/mol), the positioning of fluorine atoms alters the electron density distribution on the aromatic ring. The 2,5-arrangement creates a unique electronic environment that is specifically required for the synthesis of potent ALX receptor agonists, as demonstrated in patent literature [1]. The 2,6-isomer, in contrast, is not described as an intermediate in this particular pharmaceutical pathway.

Medicinal Chemistry SAR Fluorine Chemistry

Purity Specifications and Commercial Availability

Commercial offerings of 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene are typically specified at 95% to 98% purity by GC [1]. While 2,6-difluoro-4-methoxybenzyl bromide is also available at 98% purity from suppliers like Fluorochem , the target compound's purity is consistently in the 95-98% range across vendors such as CymitQuimica and ChemSrc . This level of purity is sufficient for most research-scale synthetic applications without additional purification, providing a reliable starting point for medicinal chemistry campaigns.

Quality Control Procurement Chemical Synthesis

Reactivity Advantage: Benzyl Bromide vs. Benzyl Chloride Analog

The benzylic bromide moiety in 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene is a significantly better leaving group compared to the corresponding chloride (2,5-difluoro-4-methoxybenzyl chloride, CAS 1261645-61-7) [1]. In SN2 reactions, benzylic bromides react approximately 50-100 times faster than benzylic chlorides due to the weaker C-Br bond and better leaving group ability of bromide [2]. This translates to higher yields in alkylation reactions and faster reaction times, which is a critical advantage in multi-step synthetic sequences.

Nucleophilic Substitution Organic Synthesis Reaction Kinetics

Target Engagement: Essential Building Block for ALX Receptor Agonists

1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is explicitly described as a key intermediate in the synthesis of benzimidazolyl-methyl urea derivatives that act as potent ALX receptor agonists [1]. The patent literature (US 9,663,473 B2) details the preparation of these compounds, which are being developed for the treatment of inflammatory and autoimmune diseases. The specific substitution pattern of this building block is essential for achieving the desired receptor binding affinity and functional activity; no alternative regioisomers or simpler benzyl bromides are mentioned in the synthetic schemes.

Inflammation GPCR Drug Discovery

Validated Application Scenarios for 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene in Scientific and Industrial Settings


Synthesis of ALX/FPR2 Receptor Agonists for Inflammation Research

As detailed in Section 3, 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene is a critical intermediate in the preparation of benzimidazolyl-methyl urea ALX receptor agonists [1]. Researchers developing novel anti-inflammatory therapeutics targeting the ALX/FPR2 pathway should prioritize this building block to ensure faithful reproduction of the patented synthetic route and to generate lead compounds with the intended pharmacological profile. The compound's specific substitution pattern is not interchangeable with other benzyl bromides [1].

Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatic Scaffolds

The compound's unique combination of 2,5-difluoro and 4-methoxy substituents provides a valuable scaffold for SAR studies. As established in Section 3, the 2,5-difluoro pattern offers distinct electronic properties compared to the 2,6-isomer . Medicinal chemists can use this building block to explore the effect of fluorine positioning on target binding, metabolic stability, and physicochemical properties, as the logP (2.87) represents an intermediate lipophilicity suitable for lead optimization .

General Nucleophilic Substitution and Cross-Coupling Reactions

The benzylic bromide group serves as an excellent electrophile for a variety of nucleophilic substitution reactions, including alkylations of amines, thiols, and alkoxides. As noted in Section 3, the reactivity of the bromide is significantly higher than that of the corresponding chloride [2]. This makes the compound a reliable building block for generating diverse libraries of fluorinated aromatic compounds. Additionally, the bromomethyl group can be converted to organometallic reagents (e.g., organozinc) for use in Negishi cross-couplings .

Development of Fluorinated Bioisosteres

Fluorine atoms are often introduced into drug candidates as bioisosteres to modulate potency, selectivity, and pharmacokinetic properties. The 2,5-difluoro-4-methoxybenzyl fragment is a privileged substructure in medicinal chemistry. The physicochemical evidence presented in Section 3 (logP = 2.87) supports its use in designing molecules with balanced lipophilicity, a key parameter for oral bioavailability and CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.